N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

Description

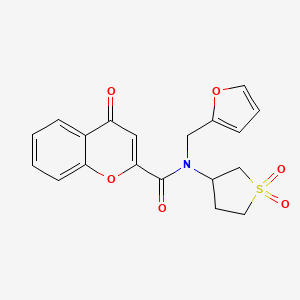

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene (coumarin) derivative characterized by a 4-oxo-4H-chromene core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further functionalized with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) and a furan-2-ylmethyl group.

Properties

Molecular Formula |

C19H17NO6S |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H17NO6S/c21-16-10-18(26-17-6-2-1-5-15(16)17)19(22)20(11-14-4-3-8-25-14)13-7-9-27(23,24)12-13/h1-6,8,10,13H,7,9,11-12H2 |

InChI Key |

WYTFKISAFQIHLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure : The compound features a chromene backbone with a tetrahydrothiophene and furan moiety, which contributes to its biological activity. Its IUPAC name is this compound.

Molecular Formula : C16H17N3O4S

Molecular Weight : 365.39 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the tetrahydrothiophene ring.

- Introduction of the furan ring.

- Construction of the chromene core through cyclization reactions.

Each step requires specific conditions such as temperature control and the use of catalysts to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Test Compound | HepG2 | 33.29% |

| Doxorubicin (Standard) | HepG2 | 0.62% |

These findings suggest that modifications in the structure can enhance anticancer efficacy, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that certain derivatives possess activity against both bacterial and fungal strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 280 μg/mL |

| S. aureus | 265 μg/mL |

| B. cereus | 230 μg/mL |

These results indicate that modifications to the furan and thiophene moieties can significantly impact antimicrobial efficacy .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis.

- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased cell death in cancerous cells.

Study on Anticancer Efficacy

In a study examining various furan-containing compounds, it was found that those with electron-donating groups exhibited greater anti-cancer activity compared to others. Specifically, para-methyl-substituted derivatives showed enhanced efficacy against HepG2 cells .

Study on Antimicrobial Properties

Another research highlighted the antimicrobial potential of furan-based compounds against multi-drug resistant strains. The study concluded that structural modifications significantly influenced the antimicrobial potency of these compounds .

Comparison with Similar Compounds

The structural and functional attributes of the target compound are contextualized below against analogs reported in the literature.

Structural Analogues with Chromene Core Modifications

Key Observations :

- Substituent Flexibility : The N-(1,1-dioxidotetrahydrothiophen-3-yl) group is conserved in BH52024 and BH52026, but benzyl substituents (e.g., 4-methylbenzyl, 3-chlorobenzyl) replace the furan-2-ylmethyl group in the target compound. These variations may influence lipophilicity and target binding .

- Electron-Withdrawing Groups : The sulfamoylphenyl group in ’s compound introduces strong electron-withdrawing effects, which may enhance stability or alter reactivity compared to the target compound’s sulfone and furan substituents .

Heterocyclic Variations

- Thiazolidinone vs. Sulfone: ’s thiazolidinone ring introduces a five-membered sulfur- and nitrogen-containing heterocycle, contrasting with the target’s tetrahydrothiophene sulfone. Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, while sulfones are often leveraged for metabolic stability .

- Triazole Integration : ’s coumarin derivative incorporates a 1,2,3-triazole ring, which enhances structural rigidity and may improve pharmacokinetic properties via reduced enzymatic degradation. This contrasts with the target compound’s flexible tetrahydrothiophene sulfone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.